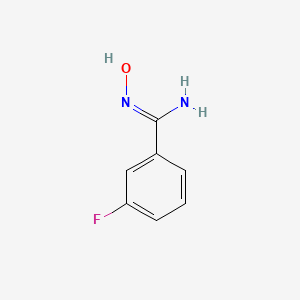

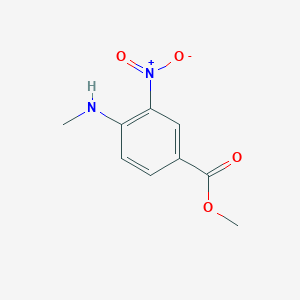

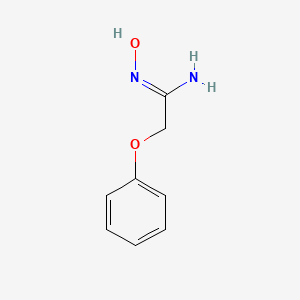

2-Methoxypyridine-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for 2-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The compound has a linear formula of C6H9N3O .Physical And Chemical Properties Analysis

2-Methoxypyridine-3,4-diamine is a colorless to yellow solid. It is stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Synthesis of Lycopodium Alkaloids

Vishnumaya Bisai and R. Sarpong (2010) demonstrated the utility of methoxypyridine as a masked pyridone in the synthesis of Lycopodium alkaloid lycoposerramine R. This synthesis featured an Eschenmoser Claisen rearrangement as a key step to forge a crucial quaternary carbon center (Bisai & Sarpong, 2010).

DNA Bis-intercalating Agents

Research by G. P. Moloney, D. P. Kelly, and P. Mack (2001) explored the synthesis of acridine-based DNA bis-intercalating agents. Their work included the monocyanoethylation of 4-methoxybenzylamine, demonstrating the compound's potential in the development of targeted therapeutics (Moloney, Kelly, & Mack, 2001).

Stability in Water

The remarkable stability of imino macrocycles derived from methoxypyridine in water was reported by V. Saggiomo and U. Lüning (2008). Their work highlighted the potential of these macrocycles for applications in aqueous environments, where stability is a crucial parameter (Saggiomo & Lüning, 2008).

N-Acetylhexosaminidase Inhibitor

S. Knapp et al. (2005) developed an efficient synthesis of XylNAc-isofagomine, a potent inhibitor of N-acetyl-beta-hexosaminidase, from 4-methoxypyridine. This compound shows promise in the development of treatments for disorders related to enzyme dysfunction (Knapp et al., 2005).

Metal-Catalyzed Diamination Reactions

F. Cardona and A. Goti (2009) reviewed advances in metal-catalyzed 1,2-diamination reactions, noting the significance of the 1,2-diamine motif in pharmaceutical agents and natural products. Their review underscores the potential of methoxypyridine derivatives in facilitating these transformations (Cardona & Goti, 2009).

Safety And Hazards

properties

IUPAC Name |

2-methoxypyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3,4-diamine | |

CAS RN |

33631-04-8 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)